

An In-depth Technical Guide to SQ 28517: A Novel β -Lactam Antibiotic

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Compound of Interest

Compound Name: SQ 28517

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Abstract

SQ 28517 is a novel β -lactam antibiotic belonging to the chitinovorin family, a group of structurally related cephalosporins produced by the bacterium *Flavobacterium chitinovorum* (formerly *Flavobacterium* sp. SC 12,154). Characterized by a 7-formylaminocephem nucleus, **SQ 28517** exhibits weak to moderate antibacterial activity, primarily against Gram-positive bacteria. Its unique structural features and biosynthetic origin offer potential avenues for the development of new antibiotic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to **SQ 28517** and its closely related analogs, the chitinovorins.

Chemical Structure and Properties

SQ 28517, also known as chitinovorin A, is a complex molecule featuring a cephem core with distinct side-chain modifications. Its systematic IUPAC name is L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-N-[4-[[7-[[5-(acetylamino)-6-amino-1,6-dioxohexyl]amino]-2-carboxy-7-(formylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methoxy]-1-[3-[(aminoiminomethyl)amino]propyl]-2-hydroxy-4-oxobutyl]-.[1]

The core structure consists of a 7-formylaminocephem nucleus, which is a key feature of the chitinovorin family. This is attached to complex peptide side chains, including acetyl-alanyl-alanyl and guanidinopropyl moieties.[1]

Table 1: Physicochemical Properties of **SQ 28517** (Chitinovorin A)

Property	Value	Reference
Molecular Formula	C ₃₆ H ₅₆ N ₁₂ O ₁₄ S	[1]
Molecular Weight	912.97 g/mol	[1]
Appearance	Solid powder	[1]
Solubility	Information not readily available	
CAS Number	92131-67-4	[1]

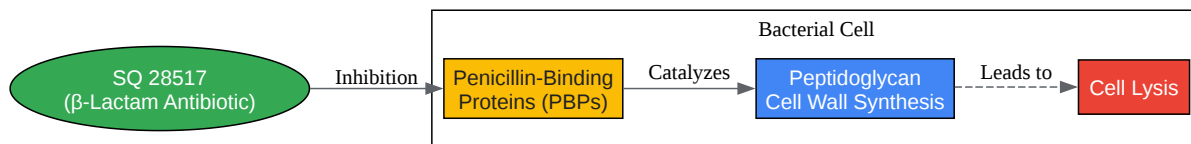
Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in the elucidation of **SQ 28517**'s structure.[1]

- ¹³C NMR (D₂O): Key signals are observed at δ 175.2 ppm (C-8 carbonyl), 173.9 ppm (C-4 carbonyl), and 157.5 ppm (guanidino carbon).[1]
- ¹H NMR: The presence of a formyl group is confirmed by a singlet at δ 8.12 ppm, and an acetyl group by a singlet at δ 2.01 ppm.[1]

Biological Activity and Mechanism of Action

As a member of the β -lactam class of antibiotics, the primary mechanism of action of **SQ 28517** is the inhibition of bacterial cell wall synthesis.



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Fig. 1: Proposed mechanism of action for **SQ 28517**.

The β -lactam ring of **SQ 28517** is presumed to covalently bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Antibacterial Spectrum

SQ 28517 exhibits weak antibacterial activity. While comprehensive minimum inhibitory concentration (MIC) data for **SQ 28517** against a wide range of pathogens is not readily available in the public domain, its activity is primarily directed against Gram-positive bacteria.

Table 2: Antibacterial Activity of Chitinovorins (Related to **SQ 28517**)

Organism	Chitinovorin A (SQ 28517) MIC ($\mu\text{g/mL}$)	Chitinovorin B MIC ($\mu\text{g/mL}$)	Chitinovorin C MIC ($\mu\text{g/mL}$)
Staphylococcus aureus 209P	>100	50	100
Bacillus subtilis PCI 219	100	25	50
Escherichia coli NIHJ	>100	>100	>100
Pseudomonas aeruginosa B-1	>100	>100	>100

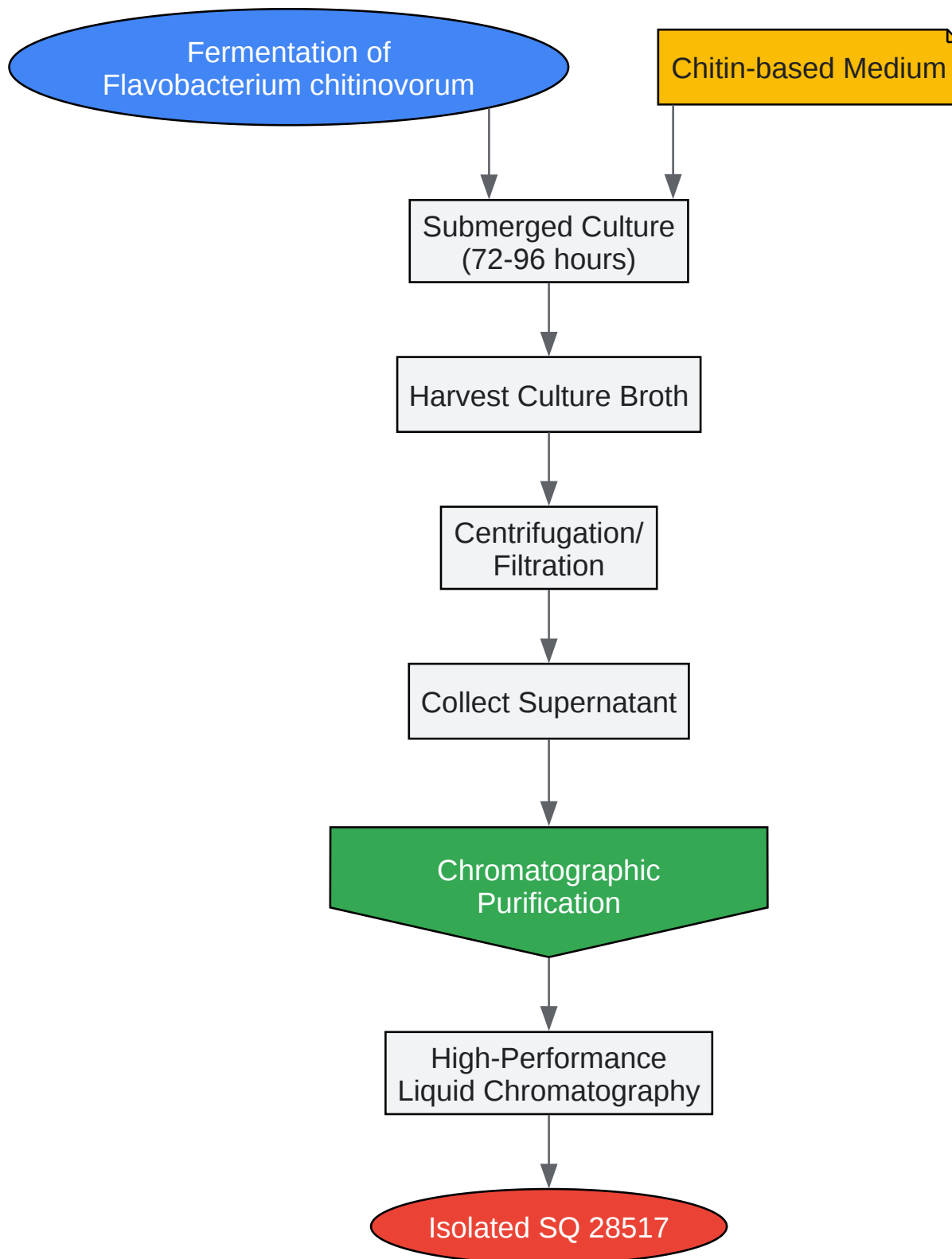
Data extrapolated from related chitinovorin compounds.

It is noteworthy that **SQ 28517** has shown synergistic effects when combined with other classes of antibiotics, such as aminoglycosides and fluoroquinolones, resulting in a significant reduction in the MIC for those agents.[1]

Experimental Protocols

Fermentation and Isolation

The production of **SQ 28517** is achieved through the fermentation of *Flavobacterium chitinovorum*.



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Fig. 2: General workflow for the isolation of **SQ 28517**.

Fermentation Medium: A suitable medium for the cultivation of *Flavobacterium chitinovorum* contains chitin derivatives as the primary carbon source.[1]

Production Phase: Maximum yields of **SQ 28517** are typically achieved after 72-96 hours of submerged culture.[1]

Isolation and Purification: A multi-step chromatographic process is employed to isolate and purify **SQ 28517** from the culture broth. This generally involves initial separation techniques followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.

Antibacterial Susceptibility Testing

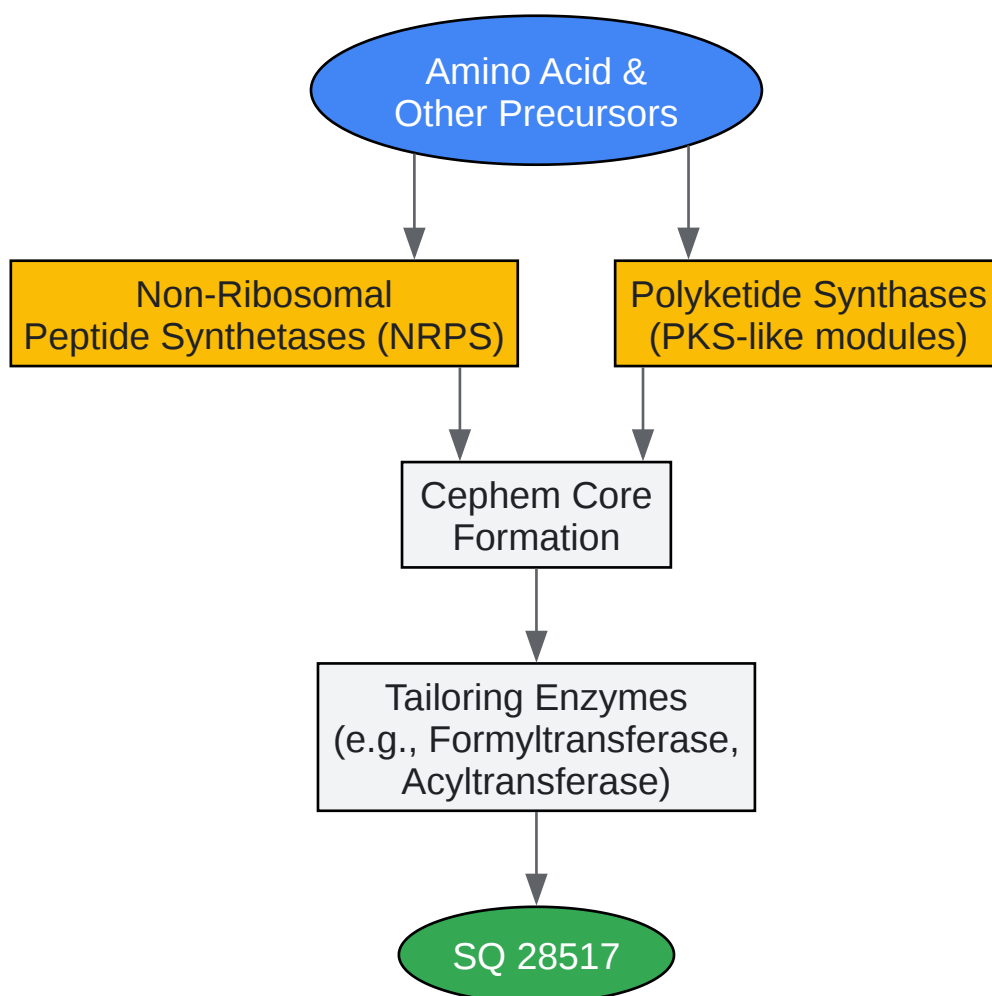
The antibacterial activity of **SQ 28517** is determined by measuring the Minimum Inhibitory Concentration (MIC) using standard methods such as broth microdilution or agar dilution.

Broth Microdilution Method (General Protocol):

- **Preparation of Inoculum:** A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Preparation of Antibiotic Dilutions:** A serial two-fold dilution of **SQ 28517** is prepared in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
- **Incubation:** The microtiter plate is incubated at 35-37°C for 16-20 hours.
- **Determination of MIC:** The MIC is recorded as the lowest concentration of **SQ 28517** that completely inhibits visible growth of the bacterium.

Biosynthesis

SQ 28517 is a secondary metabolite produced by *Flavobacterium chitinovorum*. The biosynthetic pathway is complex and involves a series of enzymatic reactions.



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Fig. 3: Simplified proposed biosynthetic pathway of **SQ 28517**.

The biosynthesis likely involves non-ribosomal peptide synthetases (NRPS) and possibly polyketide synthase (PKS)-like modules to assemble the peptide side chains and the core structure from amino acid and other small molecule precursors. Subsequent modifications by tailoring enzymes, such as formyltransferases and acyltransferases, would then lead to the final structure of **SQ 28517**.

Conclusion

SQ 28517 represents an interesting member of the β -lactam family of antibiotics with a unique structure derived from a bacterial source. While its intrinsic antibacterial activity is modest, its synergistic potential with other antibiotics and its novel chemical scaffold make it a subject of interest for further investigation in the field of antibiotic research and development. Future studies focusing on the elucidation of the complete biosynthetic pathway could enable the generation of novel analogs with improved potency and a broader spectrum of activity.

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References

- 1. Isolation of chitinovorin D - PubMed [pubmed.ncbi.nlm.nih.gov]
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